N-Cyclohexylformamide
Overview
Description
N-Cyclohexylformamide is a chemical compound that is part of a broader class of organic compounds known as formamides. These compounds are characterized by the presence of an amide group attached to a formyl group. Although the provided papers do not directly discuss N-Cyclohexylformamide, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be used to infer information about N-Cyclohexylformamide.
Synthesis Analysis
The synthesis of N-Cyclohexylformamide-like compounds often involves multi-component reactions or the use of reagents that can introduce the desired functional groups onto a cyclohexyl backbone. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and is characterized by elemental analyses and spectroscopy . Similarly, the synthesis of N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides is achieved through a three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes . These methods could potentially be adapted for the synthesis of N-Cyclohexylformamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds related to N-Cyclohexylformamide is often elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . Similarly, the structure of N-(diethylcarbamothioyl)cyclohexanecarboxamide reveals a twisted conformation with respect to the thiocarbonyl and carbonyl moieties . These findings suggest that N-Cyclohexylformamide may also exhibit a stable chair conformation of the cyclohexane ring and could form intramolecular hydrogen bonds depending on its substituents.
Chemical Reactions Analysis
The chemical reactivity of N-Cyclohexylformamide analogs can be inferred from the reactions they undergo. For instance, the formation of β-keto Weinreb amides from N-methoxy-N-methylcyanoformamide indicates the potential for N-Cyclohexylformamide to participate in reactions that form complex amides . Additionally, the use of N-cyclohexyl-N'-isopropylcarbodiimide in peptide couplings suggests that carbodiimide derivatives of N-Cyclohexylformamide could be useful in the synthesis of peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Cyclohexylformamide can be deduced from related compounds. For example, the solubility of N-cyclohexyl-N'-isopropylurea in dichloromethane indicates that N-Cyclohexylformamide might also be soluble in organic solvents . The anti-inflammatory and analgesic activities of N-[4-(alkyl)cyclohexyl]-substituted benzamides suggest that N-Cyclohexylformamide could potentially exhibit biological activities, depending on its substitution pattern .
Scientific Research Applications
Enzymatic Activity : A significant application of N-Cyclohexylformamide is observed in enzymatic reactions. For instance, a study by Goda et al. (2001) discovered an enzyme, isonitrile hydratase, that catalyzes the hydration of cyclohexyl isocyanide to N-cyclohexylformamide. This reaction showcases the role of N-Cyclohexylformamide in enzymatic processes involving nitrogen-carbon triple bond cleavage (Goda, Hashimoto, Shimizu, & Kobayashi, 2001).
Analytical Chemistry and Material Science : N-Cyclohexylformamide derivatives have been used in chiral separation materials, as highlighted in a study by Tang et al. (2018). These materials play a crucial role in enantiomeric separation, an essential process in pharmaceutical and chemical industries (Tang, Liu, Chen, Huang, & Zhang, 2018).
Synthesis of Nanofiltration Membranes : The compound has also been utilized in the synthesis of novel nanofiltration membranes. Chen et al. (2015) described the preparation of a thin-film composite polyamide membrane formed by the interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride, where sodium N-cyclohexylsulfamate (a derivative) improved water flux and salt rejection (Chen, Yanjun, Xu, Tang, Huihong, & Sun, 2015).
Drug Metabolism and Pharmacology Studies : While not directly related to N-Cyclohexylformamide, studies on related cyclohexane compounds have contributed to understanding drug metabolism. For example, Elliott et al. (2016) examined the synthetic opioid 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, shedding light on the metabolic pathways and forensic analysis of synthetic opioids (Elliott, Brandt, & Smith, 2016).
Safety And Hazards
N-Cyclohexylformamide is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
Recent research has developed a new probe for measuring and visualizing the electric fields inside an enzyme’s active site . This could lead to building custom-tailored synthetic enzymes for industry, as well as greatly advancing the discovery and design of new drugs that interfere with or modulate the function of enzyme targets .
properties
IUPAC Name |
N-cyclohexylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227416 | |
Record name | N-Cyclohexylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
Record name | N-Cyclohexylformamide | |
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URL | https://haz-map.com/Agents/20943 | |
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Product Name |
N-Cyclohexylformamide | |
CAS RN |
766-93-8 | |
Record name | Cyclohexylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylformamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03559 | |
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Record name | N-Cyclohexylformamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76127 | |
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Record name | N-Cyclohexylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cyclohexylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2CFE4SDT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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